Product packaging for Propyl 2-hydroxyquinoline-4-carboxylate(Cat. No.:CAS No. 4564-64-1)

Propyl 2-hydroxyquinoline-4-carboxylate

Cat. No.: B188501
CAS No.: 4564-64-1
M. Wt: 231.25 g/mol
InChI Key: FPPDXHVBLMXLFC-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Synthesis and Mechanistic Studies

The quinoline scaffold is a cornerstone in modern organic synthesis, prized for its adaptability and the diverse array of chemical transformations it can undergo. frontiersin.orgrsc.org As a weak tertiary base, the nitrogen atom in the quinoline ring system allows for salt formation and participates in reactions characteristic of pyridine (B92270). researchgate.net Concurrently, the benzene (B151609) portion of the molecule is susceptible to electrophilic substitution reactions. frontiersin.org This dual reactivity provides chemists with multiple avenues for functionalization, enabling the creation of a vast library of substituted quinoline derivatives. frontiersin.org

Numerous named reactions have been developed and refined over the years to construct the quinoline core, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. rsc.orgtandfonline.com More contemporary methods often focus on improving efficiency and sustainability, employing techniques such as microwave-assisted synthesis, the use of green solvents like water, and catalysis by metal nanoparticles or reusable solid supports. tandfonline.comrsc.org These advancements not only enhance reaction yields and reduce reaction times but also align with the principles of green chemistry. tandfonline.com

Mechanistic studies of reactions involving quinoline derivatives are crucial for understanding reaction pathways and for the rational design of new synthetic methodologies. The electronic nature of the quinoline ring, being electron-deficient due to the nitrogen atom, influences its reactivity in both nucleophilic and electrophilic substitutions. wikipedia.org The investigation of these mechanisms, often aided by computational studies, provides valuable insights into transition states and reaction intermediates, facilitating the optimization of reaction conditions and the prediction of product outcomes. frontiersin.org

Overview of 2-Hydroxyquinoline-4-carboxylate Derivatives as Key Research Entities

Within the extensive family of quinoline derivatives, those bearing a 2-hydroxy (or its tautomeric 2-oxo form) and a 4-carboxylate group are of significant interest in academic research. These compounds, including the parent 2-hydroxyquinoline-4-carboxylic acid, serve as versatile intermediates in the synthesis of more complex molecules. biosynth.commdpi.com The presence of both a hydroxyl (or keto) group and a carboxylic acid function allows for a wide range of chemical modifications. mdpi.com

The carboxylic acid group at the 4-position can be readily converted into esters, amides, and other derivatives, providing a handle for further functionalization. mdpi.comacs.org For instance, the esterification of 2-hydroxyquinoline-4-carboxylic acid with various alcohols leads to a series of alkyl 2-hydroxyquinoline-4-carboxylates. nih.gov These esters can then be subjected to further reactions, such as the introduction of substituents on the quinoline ring or modifications of the ester group itself.

The 2-hydroxy group imparts particular chemical properties to the quinoline ring. It exists in tautomeric equilibrium with the 2-quinolone form, and this tautomerism can influence the compound's reactivity and biological activity. mdpi.com Research has shown that derivatives of 2-hydroxyquinoline-4-carboxylic acid have been investigated for a variety of potential applications, including their use as building blocks for compounds with interesting biological profiles. biosynth.com

Research Imperatives and Scope of Inquiry for Propyl 2-hydroxyquinoline-4-carboxylate in Advanced Chemical Science

While the broader class of 2-hydroxyquinoline-4-carboxylate derivatives has been a subject of study, the specific compound This compound remains a more niche entity within academic literature. Its existence is confirmed by its unique CAS number, 39497-03-5. The primary research imperative for this compound lies in its synthesis, characterization, and the exploration of its specific physicochemical properties and potential applications.

A logical synthetic route to this compound would be the esterification of 2-hydroxyquinoline-4-carboxylic acid with propanol (B110389), likely under acidic catalysis (Fischer esterification). The detailed characterization of the resulting ester, including its melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry), is essential for its unambiguous identification and to provide a baseline for future studies.

Further research could explore the reactivity of this compound. For example, the reactivity of the 2-hydroxy group could be investigated through alkylation or other modifications. Additionally, the propyl ester itself could be a target for studies investigating the influence of the alkyl chain length on the physical and chemical properties of this class of compounds. While specific research findings on this compound are not widely published, its place within the well-established family of quinoline carboxylates suggests it as a compound with potential for further scientific inquiry.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

Note: Specific experimental data for this compound is not widely available in published literature. The values presented are based on general knowledge of related compounds and computational predictions where available. Further experimental verification is required.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted Melting Point (°C)
This compound C13H13NO3231.25
2-Hydroxyquinoline-4-carboxylic acidC10H7NO3189.17403.6 biosynth.com>300
QuinolineC9H7N129.16237-15

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO3 B188501 Propyl 2-hydroxyquinoline-4-carboxylate CAS No. 4564-64-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4564-64-1

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

propyl 2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C13H13NO3/c1-2-7-17-13(16)10-8-12(15)14-11-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3,(H,14,15)

InChI Key

FPPDXHVBLMXLFC-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC(=O)NC2=CC=CC=C21

Isomeric SMILES

CCCOC(=O)C1=CC(=NC2=CC=CC=C21)O

Canonical SMILES

CCCOC(=O)C1=CC(=O)NC2=CC=CC=C21

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of Quinoline Carboxylates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural analysis of Propyl 2-hydroxyquinoline-4-carboxylate, providing insights into its tautomeric forms and the connectivity of its atomic framework.

Carbon-13 and Nitrogen-15 NMR in Tautomerism Investigations of Hydroxyquinoline Carboxylic Acids

In the study of hydroxyquinoline carboxylic acids, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) NMR spectroscopy are particularly valuable for investigating tautomerism. psu.eduresearchgate.netcolab.ws The chemical shifts observed in both solid-state and solution NMR spectra provide a sensitive probe for distinguishing between different tautomeric forms, such as the hydroxyquinoline and the zwitterionic quinolinium carboxylate structures. psu.eduresearchgate.netcolab.ws

Differences in ¹³C and, more significantly, ¹⁵N chemical shift patterns allow for the definitive identification of the predominant tautomer in a given state. psu.eduresearchgate.net For instance, solid-state NMR studies have confirmed the presence of zwitterionic species, where the nitrogen atom of the quinoline (B57606) ring is protonated by the carboxylic acid group. researchgate.net In solution, particularly in solvents like dimethyl sulfoxide (B87167) (DMSO), dynamic exchange effects are observed, suggesting an equilibrium between the hydroxyquinoline carboxylic acid and the zwitterionic tautomers. psu.eduresearchgate.net Analysis of ¹³C chemical shift trends reveals that deprotonation at the nitrogen atom leads to increased shielding of specific carbon atoms within the pyridine (B92270) ring. psu.edu

Tautomer AnalysisSpectroscopic MethodKey Findings
Tautomeric EquilibriumSolution ¹³C and ¹⁵N NMR (in DMSO)Dynamic exchange between hydroxyquinoline and zwitterionic forms. psu.eduresearchgate.net
Solid-State StructureSolid-State ¹³C and ¹⁵N NMRPresence of zwitterionic species confirmed. psu.eduresearchgate.net
Deprotonation Effects¹³C NMRIncreased shielding of C3, C4, and C4a upon nitrogen deprotonation. psu.edu

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Elucidation

While specific two-dimensional (2D) NMR data for this compound is not extensively detailed in the provided search results, the application of such techniques is a standard and crucial methodology for the complete structural assignment of complex organic molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish proton-proton and proton-carbon connectivities, respectively. This would definitively map out the propyl chain and its attachment to the carboxylate group, as well as confirming the substitution pattern on the quinoline ring.

X-ray Diffraction Analysis for Definitive Solid-State Molecular Architecture

X-ray diffraction provides the most definitive evidence of the solid-state molecular structure of quinoline carboxylates. researchgate.net For related hydroxyquinoline carboxylic acids, single-crystal X-ray analysis has revealed that the crystalline form often consists of zwitterions. researchgate.net This occurs through the protonation of the nitrogen atom in the quinoline ring by the carboxylic acid group. researchgate.net The resulting crystal structures are stabilized by a network of intermolecular interactions, including hydrogen bonds. The synthesis and X-ray crystallographic study of related compounds, such as 7-hydroxy-4-methylquinolin-2(1H)-one, have shown orthorhombic crystal systems. niscpr.res.inresearchgate.net While a specific crystal structure for this compound is not provided, the analysis of similar compounds suggests a planar quinoline core with specific conformations dictated by intermolecular forces.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Hydrogen Bonding Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is essential for identifying the functional groups and characterizing the hydrogen bonding network in this compound.

The FT-IR and FT-Raman spectra of related quinoline derivatives have been extensively studied. nih.gov For instance, in 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, quantum chemical calculations have been used to assign the vibrational frequencies observed in the experimental spectra. nih.gov The characteristic vibrational modes for the hydroxyl (-OH), carbonyl (C=O), and carboxylic acid groups are of particular interest. The position and shape of the O-H and N-H stretching bands can provide clear evidence of intermolecular and intramolecular hydrogen bonding. Carboxylates, formed by the deprotonation of carboxylic acids, exhibit strong and characteristic infrared absorptions due to the asymmetric and symmetric stretching of the -CO₂⁻ group, typically found in the regions of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively. spectroscopyonline.com The presence of intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups contributes to the stability of the molecule.

Spectroscopic TechniqueFunctional Group/InteractionCharacteristic Vibrational Frequencies
FT-IRCarboxylate (asymmetric stretch)1650-1540 cm⁻¹ spectroscopyonline.com
FT-IRCarboxylate (symmetric stretch)1450-1360 cm⁻¹ spectroscopyonline.com
FT-IR/FT-RamanHydroxyl (-OH) and Carbonyl (C=O)Band positions indicative of hydrogen bonding. nih.gov

Mass Spectrometry (MS and HRMS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are used to determine the precise molecular weight and to study the fragmentation patterns of this compound. researchgate.net The molecular weight of the parent compound, 2-hydroxyquinoline-4-carboxylic acid, is 189.17 g/mol . nih.govsigmaaldrich.com For its propyl ester derivative, the mass will be correspondingly higher.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For the related 2-hydroxyquinoline-4-carboxylic acid, prominent peaks in the GC-MS spectrum are observed at m/z values of 189, 144, and 117. nih.gov The molecular ion peak (M⁺) would correspond to the intact molecule, while fragment ions would arise from the loss of specific groups, such as the propyl chain, the carboxylate group, or parts of the quinoline ring. High-resolution mass spectrometry allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, further confirming the molecular formula. researchgate.net

CompoundMass Spectrometry Data
2-Hydroxyquinoline-4-carboxylic acidMolecular Weight: 189.17 g/mol nih.govsigmaaldrich.com
GC-MS Top Peaks (m/z): 189, 144, 117 nih.gov
HRMS provides accurate mass for elemental composition confirmation. researchgate.net

Computational Chemistry and Molecular Modeling Studies of Propyl 2 Hydroxyquinoline 4 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. researchgate.netrsc.org For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP hybrid functional with a 6-31G(d,p) or higher basis set, provide reliable predictions of their geometry, stability, and reactivity. bohrium.comnih.gov

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For quinoline derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net In the case of propyl 2-hydroxyquinoline-4-carboxylate, the quinoline core is expected to be nearly planar. The orientation of the propyl ester group relative to the quinoline ring is a key conformational feature. Studies on similar phenyl and methoxyphenyl quinoline-2-carboxylates have shown that the carboxylate group's orientation is twisted relative to the quinoline plane, and this conformation is influenced by crystal packing forces and intramolecular interactions. researchgate.net After a gas-phase DFT geometry optimization, these structures often relax into a more energetically favorable conformation. researchgate.net

Table 1: Predicted Geometrical Parameters for a Quinoline Carboxylate Analog

ParameterBond/AnglePredicted Value
Bond LengthC=O (ester)~1.21 Å
Bond LengthC-O (ester)~1.35 Å
Bond LengthC-C (ring-ester)~1.50 Å
Bond AngleO=C-O (ester)~124°
Dihedral AngleRing-C-O-CVaries (conformational flexibility)

Note: Data is representative of typical values found in DFT studies of quinoline carboxylate derivatives and not specific to this compound.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net For related quinoline-amide derivatives, calculated HOMO-LUMO energy gaps range from approximately 3.3 to 3.9 eV. nih.gov The distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. In many quinoline derivatives, the HOMO is often localized on the quinoline ring and specific substituents, while the LUMO may be distributed across the aromatic system. nih.gov

Table 2: Representative FMO Data for a Quinoline Derivative

ParameterEnergy (eV)
HOMO Energy-6.5 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap (ΔE)4.0 eV

Note: This data is illustrative, based on findings for a novel quinoline derivative, and serves as an estimate for similar compounds. researchgate.net

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are targets for nucleophiles. For 2-hydroxyquinoline-4-carboxylate derivatives, the area around the hydroxyl oxygen and the carbonyl oxygen of the ester group would be expected to show a strong negative potential, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a hydrogen bond donor site. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to study conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological macromolecule. For quinoline derivatives intended for biological applications, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking. bohrium.com These simulations can reveal how the ligand adjusts its conformation within the binding site and whether key interactions are maintained over time. Furthermore, MD simulations in an explicit solvent like water are essential for understanding how solvent molecules interact with the compound and influence its conformation and properties.

Molecular Docking Investigations of Quinoline Carboxylates with Theoretical Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction. Numerous studies have performed docking simulations on quinoline derivatives against a wide range of protein targets. nih.govmdpi.com

For instance, various 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have been docked against the P-glycoprotein (6C0V) to investigate their potential as inhibitors for combating cancer multidrug resistance. nih.gov Other studies have docked quinoline derivatives against targets like EGFR kinase, highlighting key binding interactions. bohrium.com By analogy, this compound could be docked against various enzymes, such as kinases, proteases, or DNA gyrase, where the quinoline scaffold is known to be active. The docking results, typically reported as a binding energy or score, along with an analysis of the specific hydrogen bonds and hydrophobic interactions, can guide the synthesis and experimental testing of these compounds for specific therapeutic applications. nih.gov

Table 3: Summary of Molecular Docking Studies on Related Quinoline Derivatives

Derivative ClassProtein Target (PDB ID)Key Findings
2-oxo-1,2-dihydroquinoline-4-carboxylic acidsP-glycoprotein (6C0V)High binding affinities observed via hydrogen bonds and hydrophobic interactions. nih.gov
Quinoline-4-carboxylate derivativesEGFR Kinase (1M17)Docking studies revealed potential binding interactions within the kinase domain. bohrium.com
4-hydroxy-2-quinolinone-3-carboxamidesSoybean Lipoxygenase (3PZW)In silico studies identified a potential alternative binding site. mdpi.com
Benzoic acid derivatives (including propyl gallate)SARS-CoV-2 Main Protease (6WNP)Docking scores indicated potential binding affinity, with interactions at key catalytic residues. nih.gov

In Silico Modeling of DNA Topoisomerase and DNA Gyrase Binding Interactions

While direct in silico studies specifically naming this compound are not prevalent in the reviewed literature, extensive research has been conducted on the broader class of quinolone derivatives as inhibitors of DNA gyrase and topoisomerase II. nih.govnih.gov These enzymes are crucial for bacterial survival as they manage DNA topology during replication. nih.gov Quinolones function by poisoning these enzymes, stabilizing the enzyme-DNA cleavage complex and leading to double-stranded DNA breaks. nih.gov

Computational docking studies are instrumental in elucidating the binding mechanisms of these inhibitors. The quinolone scaffold typically binds non-covalently in the enzyme's active site, interacting with both the DNA and key amino acid residues. nih.gov A critical interaction involves the C-3 carboxylic acid and C-4 keto group of the quinolone core, which chelates a magnesium ion, bridged by water molecules to residues such as Serine and Aspartic acid in the GyrA subunit of DNA gyrase. nih.gov The C-7 position of the quinolone ring often extends into a non-specific pocket in the GyrB subunit. nih.gov

In silico screening of quinolone derivatives has been used to identify potent inhibitors against bacteria like Staphylococcus aureus. researchgate.net These studies analyze parameters like binding affinity and protein-ligand interactions to predict the efficacy of novel compounds. researchgate.net Although specific binding energy and interaction data for this compound are not detailed, the established models for quinolone-gyrase interactions provide a robust framework for predicting its binding mode.

Table 1: Summary of In Silico Findings for Quinolone Derivatives with DNA Gyrase/Topoisomerase

FeatureDescriptionKey Residues/InteractionsReference
Binding Site Active site of DNA gyrase (GyrA/GyrB subunits) and Topoisomerase IIIntercalation with DNA bases nih.gov
Mechanism Inhibition of DNA re-ligation, stabilizing the enzyme-DNA cleavage complexWater-metal ion bridge, H-bonds nih.gov
Key Interactions Chelation of Mg2+ by keto-acid moiety, H-bonds with GyrA, interactions with GyrBSer83, Asp87 (E. coli GyrA) nih.gov
Computational Method Molecular Docking, Virtual ScreeningPrediction of binding affinity and interactions nih.govresearchgate.net

Computational Analysis of Kinase Inhibition Mechanisms

The quinoline scaffold is a recognized pharmacophore in the development of kinase inhibitors, which are crucial in cancer therapy for their role in regulating cell signaling pathways. Computational studies, including molecular docking and hybridization strategies, are key to designing novel quinoline-based kinase inhibitors. nih.gov These methods help in understanding the structure-activity relationships (SAR) and predicting the binding patterns of compounds within the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov

Research on related quinoline and quinazoline (B50416) derivatives has demonstrated their potential to inhibit a range of kinases, including EGFR, VEGFR2, and PI3Kα. nih.govnih.gov For instance, molecular docking of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides showed that these derivatives occupy the PI3Kα binding site and interact with key residues. Similarly, studies on quinoline derivatives targeting EGFR have shown that a free carboxylic acid group can be essential for inhibitory activity. The design of these inhibitors often focuses on preserving key pharmacophoric features known to be critical for effective interaction with the kinase pocket. nih.gov While specific computational analyses for this compound as a kinase inhibitor are not explicitly detailed, the extensive research on analogous structures provides a strong basis for predicting its potential interactions and guiding future studies.

Table 2: Kinase Inhibition Studies of Related Quinoline Derivatives

Compound ClassTarget KinaseComputational MethodKey FindingsReference
Quinoline DerivativesEGFR-TKMolecular Hybridization, DockingDerivatives showed potent inhibition (IC50 in nanomolar range) and induced apoptosis. nih.gov
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesPI3KαInduced-Fit Docking (IFD)Compounds occupy the PI3Kα binding site, engaging key residues.
3,6-disubstituted quinolinesc-MetDockingSelective inhibition of c-Met kinase with nanomolar IC50 values. nih.gov

Ligand-Receptor Interaction Predictions (e.g., ASGPR, NLRP3)

Computational screening and subsequent experimental validation have identified hydroxyquinoline-4-carboxylic acid derivatives as potent ligands for the asialoglycoprotein receptor (ASGPR). publichealthtoxicology.com ASGPR is a C-type lectin predominantly expressed on hepatocytes and is a key target for liver-specific drug delivery. publichealthtoxicology.compublichealthtoxicology.com

A study involving the in silico screening of 3-hydroxyquinoline-4-carboxylic acid derivatives led to the synthesis and evaluation of sixteen compounds. publichealthtoxicology.com These derivatives were found to possess high solubility and exhibited remarkably strong binding affinities for ASGPR, with dissociation constants (KD) in the nanomolar range (0.1 - 30 nM) as measured by surface plasmon resonance (SPR). publichealthtoxicology.com This affinity significantly surpasses that of native ligands like N-acetylgalactosamine. publichealthtoxicology.com The potent binding suggests that the quinoline-4-carboxylic acid scaffold could serve as an efficient and cost-effective vector for targeted drug delivery to hepatocytes. publichealthtoxicology.com

While these findings are for 3-hydroxyquinoline-4-carboxylic acid derivatives, the structural similarity to this compound suggests a high potential for ASGPR binding, which could be confirmed through similar computational and experimental approaches. There is no information available in the searched literature regarding the interaction of this compound with the NLRP3 inflammasome.

Table 3: Ligand-Receptor Interaction Data for Hydroxyquinoline Carboxylic Acid Derivatives

Ligand ClassReceptorMeasurement TechniqueBinding Affinity (KD)Key ImplicationReference
3-hydroxyquinoline-4-carboxylic acid derivativesAsialoglycoprotein Receptor (ASGPR)Surface Plasmon Resonance (SPR)0.1 - 30 nMPotential for targeted drug delivery to hepatocytes. publichealthtoxicology.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Correlating Structural Features with Mechanistic Affinities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This approach is invaluable for predicting the activity of new molecules and understanding the structural features that drive mechanistic affinity. nih.govnih.gov

For quinoline derivatives, QSAR studies have been successfully employed. For example, a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives developed reliable QSAR models to predict their inhibitory activity against the P-glycoprotein (ABCB1), a key protein in cancer multidrug resistance. nih.gov This research utilized various machine learning methods, including k-nearest neighbors (KNN), decision tree (DT), and gradient boosting (GB), along with a range of 2D and 3D molecular descriptors. nih.gov The resulting models achieved high predictive quality, with a coefficient of determination (R²) of up to 95%. nih.gov

Another 3D-QSAR study on quinoline derivatives as anti-gastric cancer agents used Comparative Molecular Field Analysis (CoMFA). mdpi.com This approach generated a robust model that helped identify key structural characteristics beneficial for enhancing biological activity, leading to the design of new, more potent compounds. mdpi.com Although a specific QSAR model for this compound is not available, these studies demonstrate the power of QSAR to guide the design and optimization of new quinoline-based therapeutic agents by correlating their structural properties with their biological functions. nih.govmdpi.com

Table 4: QSAR Methodologies Applied to Quinoline Derivatives

Compound SeriesTarget/ActivityQSAR MethodsDescriptors UsedKey OutcomeReference
2-oxo-1,2-dihydroquinoline-4-carboxylic acidsP-glycoprotein (ABCB1) Inhibitionk-NN, DT, BPNN, Gradient Boosting2D and 3D molecular descriptorsHigh predictive accuracy (R² = 0.95) for designing potent inhibitors. nih.gov
Quinoline-based analoguesAnti-gastric cancer activityComparative Molecular Field Analysis (CoMFA)Steric and electrostatic fieldsIdentification of structural features to improve activity, design of new compounds. mdpi.com

Theoretical Studies on Tautomeric Equilibria and Intramolecular Proton Transfer in Hydroxyquinoline Carboxylates

Hydroxyquinolines are known to exist in a dynamic equilibrium between different tautomeric forms, primarily the enol and keto forms. nih.govelsevierpure.comresearchgate.net The position of this equilibrium is a critical determinant of the molecule's chemical properties and biological interactions. Theoretical studies, often employing Density Functional Theory (DFT) and other quantum chemical methods, are essential for understanding the relative stabilities of these tautomers and the energetics of their interconversion via proton transfer. nih.govresearchgate.net

Studies on 4-hydroxyquinoline (B1666331) and 7-hydroxyquinoline (B1418103) have shown that the tautomeric equilibrium is highly sensitive to the molecular environment, including solvent effects. nih.govresearchgate.net For instance, in 7-hydroxyquinoline, while the enol form is typically more stable, the presence of protic solvents like water can stabilize the keto/zwitterionic tautomer and facilitate intermolecular proton transfer through a "water wire." nih.govelsevierpure.com DFT calculations have been used to confirm that a minimum number of solvent molecules are required to form a stable bridge for this transfer to occur. nih.govelsevierpure.com

For 4-hydroxyquinoline derivatives, computational calculations have confirmed the predominance of the oxo (keto) forms over the hydroxy (enol) forms in both gas and liquid phases. hacettepe.edu.trresearchgate.net The mechanism of proton transfer can be either direct or solvent-assisted, with the latter often having a significantly lower activation barrier. ias.ac.in These theoretical investigations into the tautomeric equilibria and proton transfer dynamics of the hydroxyquinoline scaffold are fundamental for predicting the behavior of derivatives like this compound in different biological and chemical systems.

Table 5: Theoretical Studies on Tautomerism in Hydroxyquinolines

Hydroxyquinoline IsomerComputational MethodKey FindingsReference
7-HydroxyquinolineDFT, Molecular Dynamics (MD)Equilibrium is solvent-dependent; water facilitates intermolecular proton transfer via a 3-molecule wire. nih.govelsevierpure.com
4-Hydroxyquinoline DerivativesDFT (B3LYP/6-311++G(d,p)), PCMKeto tautomer is generally more stable than the enol form in both gas phase and solution. researchgate.net
General HydroxyquinolinesAM1, PM3, MNDOConfirmed predominance of oxo (keto) forms for 2- and 4-hydroxyquinolines. hacettepe.edu.tr

Mechanistic Investigations of Quinoline Carboxylate Interactions in Controlled in Vitro Systems

Elucidation of Molecular Mechanisms of Action with Isolated Enzyme Systems

The inhibitory potential of quinoline (B57606) carboxylate derivatives has been explored against various enzymes crucial for cellular function and survival. These in vitro biochemical assays provide direct insights into the molecular interactions between the compounds and their protein targets.

In Vitro Biochemical Assays for DNA Topoisomerase II and DNA Gyrase Inhibition Pathways

DNA topoisomerases are essential enzymes that regulate the topology of DNA, making them critical targets for antimicrobial and anticancer therapies. nih.gov Bacterial DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA and is a validated target for antibiotics. nih.gov Quinolones are a well-known class of antibacterial agents that target DNA gyrase, stabilizing the enzyme-DNA cleavage complex and leading to bacterial cell death. nih.gov

Table 1: DNA Gyrase Inhibitory Activity of Selected 2-oxo-1,2-dihydroquinoline Analogues

Compound Target Enzyme IC₅₀ (μM) Reference
13e E. coli DNA gyrase 0.0017 nih.gov
f1 S. aureus GyrB 1.21 nih.gov
f4 S. aureus GyrB 0.31 nih.gov
f14 S. aureus GyrB 0.28 nih.gov

In Vitro Enzymatic Assays for Kinase Inhibition Mechanisms (e.g., Pim-1 Kinase)

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell proliferation and survival, making it an attractive target for cancer therapy. promega.comresearchgate.net The inhibitory activity of compounds against Pim-1 kinase is typically determined using radiometric or luminescence-based assays that measure the phosphorylation of a peptide substrate. promega.comreactionbiology.com

Although specific inhibitory data for propyl 2-hydroxyquinoline-4-carboxylate against Pim-1 kinase is not available, related quinoline derivatives have been identified as inhibitors. For example, a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives have been shown to be potent inhibitors of Pim-1 kinase. nih.gov Molecular modeling studies suggest that the 8-hydroxy-quinoline-7-carboxylic acid scaffold interacts with key residues, such as Asp186 and Lys67, within the ATP-binding pocket of the kinase. nih.gov Another study on 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives identified a compound with an IC₅₀ of 17 nM against Pim-1 kinase. nih.gov

Table 2: Pim-1 Kinase Inhibitory Activity of Selected Inhibitors

Compound IC₅₀ (nM) Reference Compound IC₅₀ (nM) Reference
2,5-disubstituted 1,3,4-oxadiazole 10f 17 Staurosporine 16.7 nih.gov
Staurosporine 2.6 - - reactionbiology.com
Ro 31-8220 2.6 - - reactionbiology.com

In Vitro Cellular Studies on Cell Cycle Progression and Apoptosis Induction Mechanisms (in Cell Lines)

The effect of potential therapeutic agents on cell cycle progression and apoptosis is a critical aspect of their in vitro characterization. These studies are typically conducted in various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). researchgate.netresearchgate.net Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify apoptotic cells. researchgate.netresearchgate.net

While no specific studies on the effect of this compound on cell cycle and apoptosis have been reported, related quinazolinone derivatives have been shown to induce cell cycle arrest at the S phase and promote apoptosis in MCF-7 cells. researchgate.net Similarly, other brominated plastoquinone (B1678516) analogs have been observed to cause an accumulation of MCF-7 cells in the S phase. mdpi.com The induction of apoptosis can be further confirmed by assays that measure the activation of caspases, key enzymes in the apoptotic cascade. researchgate.net

Biophysical Characterization of Ligand-Target Binding Affinities and Kinetics (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to study the real-time binding kinetics and affinity between a ligand (e.g., a small molecule inhibitor) and a target protein. This method provides valuable data on the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

There is no publicly available SPR data for the direct interaction of this compound with its potential enzyme targets. However, the application of SPR has been documented for other quinoline derivatives and their targets. For instance, the binding of 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative 13e to E. coli DNA gyrase was characterized using isothermal titration calorimetry (ITC), a related biophysical technique, which revealed a dissociation constant (KD) of 0.0019 μM. nih.gov SPR could be a valuable tool for future studies to directly measure the binding kinetics of this compound to enzymes like DNA topoisomerase II, DNA gyrase, and Pim-1 kinase.

Structure-Mechanism Relationship (SMR) Studies for this compound Analogues

Structure-activity relationship (SAR) and structure-mechanism relationship (SMR) studies are crucial for understanding how chemical modifications to a core scaffold influence biological activity and mechanism of action. For the 2-hydroxyquinoline-4-carboxylate scaffold, several studies on analogues provide insights into the structural features important for enzyme inhibition.

For inhibitors of DNA gyrase , the 4-hydroxy-2-quinolone fragment has been identified as a key pharmacophore. nih.gov The carbamoyl (B1232498) group at the 3-position and the 4-hydroxyl group of the quinolone ring are involved in crucial hydrogen bond interactions with amino acid residues in the ATP-binding site of GyrB, such as Glu58, Arg84, and Arg144. nih.gov The nature of the substituent at the 8-position of the quinolinone ring has a significant impact on inhibitory potency, with the methylamino group in compound 13e leading to a dramatic increase in activity against E. coli DNA gyrase compared to an unsubstituted analogue. nih.gov

In the context of Pim-1 kinase inhibition , the 8-hydroxy-quinoline-7-carboxylic acid moiety has been identified as a critical pharmacophore. nih.gov Molecular modeling suggests this scaffold interacts with key residues within the ATP-binding pocket. nih.gov The nature and position of substituents on the quinoline ring and any appended groups play a significant role in determining the inhibitory potency and selectivity.

For dihydroorotate dehydrogenase inhibitors , a structure-activity relationship study of quinoline-4-carboxylic acid analogs identified three critical regions for inhibitory activity: a bulky hydrophobic substituent at the C(2) position, the carboxylic acid at the C(4) position, and appropriate substitutions on the benzo portion of the quinoline ring. nih.gov

Chemical Reactivity and Synthetic Transformations of Propyl 2 Hydroxyquinoline 4 Carboxylate

Hydrolysis and Transesterification Reactions of the Propyl Ester Moiety

The propyl ester group at the C-4 position is a key site for modification, primarily through hydrolysis and transesterification, which provide pathways to the parent carboxylic acid or other esters, respectively.

Hydrolysis: The conversion of the propyl ester to 2-hydroxyquinoline-4-carboxylic acid is a fundamental transformation. This reaction is typically achieved under basic or acidic conditions. Alkaline hydrolysis, using strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solvent, proceeds via a nucleophilic acyl substitution mechanism. Harsher conditions, such as heating above 60 °C with NaOH, may be necessary to drive the reaction to completion nih.gov. Alternatively, acid-catalyzed hydrolysis can be employed. A more specialized reagent, tribromoborane (BBr₃), is also effective in cleaving the ester to yield the carboxylic acid nih.gov.

Transesterification: The propyl group can be exchanged for other alkyl or aryl groups through transesterification. This process is generally catalyzed by acids (e.g., sulfuric acid) or bases and is driven by the use of a large excess of the new alcohol. For instance, refluxing the parent carboxylic acid in a different alcohol (like ethanol) with a catalytic amount of sulfuric acid leads to the formation of the corresponding ester mdpi.com. This indicates that the propyl ester could similarly undergo transesterification under equivalent conditions.

Table 1: Reactions of the Propyl Ester Moiety
Reaction TypeReagents and ConditionsProductReference
Hydrolysis (Basic)NaOH or KOH, H₂O/Alcohol, >60 °C2-Hydroxyquinoline-4-carboxylic acid nih.gov
Hydrolysis (Specialized)BBr₃, Dichloromethane, Room Temperature2-Hydroxyquinoline-4-carboxylic acid nih.gov
Esterification (Reverse Reaction)Alcohol (e.g., Ethanol), H₂SO₄ (catalyst), RefluxCorresponding Alkyl Ester mdpi.comresearchgate.net

Chemical Modifications Involving the Hydroxyl Group at Position 2 (e.g., Etherification, Acylation)

The reactivity at position 2 is dominated by the 2-hydroxy/2-oxo tautomerism. Alkylation and acylation can occur at either the oxygen (O-alkylation/acylation) or the nitrogen (N-alkylation/acylation) atom, with selectivity often dictated by the reaction conditions.

Etherification (Alkylation): Alkylation of the 2-quinolone system is a common modification. The reaction with alkyl halides can yield a mixture of N-alkylated and O-alkylated products. The choice of base, solvent, and alkylating agent can influence the N- vs. O-alkylation ratio mdpi.com. For many quinolin-2(1H)-one derivatives, N-alkylation is often the major product mdpi.com. For example, the use of potassium carbonate (K₂CO₃) as a base in a solvent like dimethylformamide (DMF) with an alkyl halide is a standard method for these transformations mdpi.com.

Acylation: The hydroxyl group can undergo acylation to form an ester. For example, refluxing with acetic anhydride (B1165640) can lead to the formation of the O-acetylated product, 2-acetoxyquinoline nih.gov. N-acylation is also possible, though N-acylquinolinium salts are often unstable and susceptible to hydrolysis tutorsglobe.com.

Table 2: Modifications at Position 2
Reaction TypeReagents and ConditionsTypical Product(s)Reference
O/N-Alkylation (Etherification)Alkyl halide, K₂CO₃, DMFMixture of 2-alkoxyquinoline and 1-alkyl-2-quinolone derivatives mdpi.com
O-AcylationAcetic Anhydride, Reflux2-Acetoxyquinoline derivative nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System

Electrophilic Aromatic Substitution: The quinoline ring system is generally deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic substitution occurs under relatively harsh conditions and preferentially on the benzene (B151609) ring (carbocycle) at positions 5 and 8. uop.edu.pknumberanalytics.comquimicaorganica.org The stability of the cationic intermediate (Wheland intermediate) favors substitution at these positions over positions 6 and 7. quimicaorganica.org In propyl 2-hydroxyquinoline-4-carboxylate, the directing effects of the substituents must be considered. The hydroxyl group at C-2 is an activating, ortho-, para-directing group, while the ester at C-4 is a deactivating, meta-directing group. The combined influence suggests that electrophilic attack will still strongly favor the 5 and 8 positions on the carbocyclic ring.

Common electrophilic substitution reactions include:

Nitration: A mixture of nitric and sulfuric acids yields 5-nitro and 8-nitro derivatives. numberanalytics.com

Halogenation: Reaction with halogens or halogenating agents. numberanalytics.com

Sulfonation: Fuming sulfuric acid at elevated temperatures produces a mixture of quinoline-5- and quinoline-8-sulfonic acids. uop.edu.pk

Nucleophilic Aromatic Substitution: Nucleophilic substitution reactions on the quinoline nucleus typically occur at positions 2 and 4 of the pyridine (B92270) ring (heterocycle), as these positions are electron-deficient. tutorsglobe.comquimicaorganica.org For a nucleophilic substitution to occur, a good leaving group is usually required. In this compound, the hydroxyl group at C-2 is a poor leaving group. However, it can be converted into a better one, such as a tosylate or a halide. Halogenated quinolines, particularly at positions 2 and 4, are known to be highly susceptible to nucleophilic attack by various nucleophiles, including amines, alkoxides, and water. quimicaorganica.org The reaction proceeds via a stable addition-elimination intermediate where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org

Transformations of the Carboxylic Acid Derived Moiety (e.g., Decarboxylation, Amidation)

After initial hydrolysis of the propyl ester to the corresponding carboxylic acid, further transformations of this new functional group are possible.

Decarboxylation: Quinoline-4-carboxylic acids can undergo decarboxylation, typically upon heating, to remove the carboxyl group and replace it with a hydrogen atom. This reaction can be a side reaction during other high-temperature processes or can be performed intentionally. For example, the decarboxylation of certain quinoline-4-carboxylic acids has been observed during reflux in the presence of aqueous potassium carbonate researchgate.net.

Amidation: The most significant transformation is the formation of amides, which are important in medicinal chemistry. This can be achieved in two main ways:

Two-step process: The propyl ester is first hydrolyzed to 2-hydroxyquinoline-4-carboxylic acid. The resulting acid is then coupled with an amine using a standard peptide coupling agent (e.g., DCC, HATU) or after conversion to a more reactive intermediate like an acyl chloride.

Direct Aminolysis: The propyl ester can potentially react directly with an amine, especially at elevated temperatures, to form the amide and propanol (B110389) as a byproduct. While direct amidation from esters is possible, it is often less efficient than starting from the carboxylic acid. mdpi.com

Table 3: Transformations via the Carboxylic Acid Moiety
Reaction TypeStarting MaterialReagents and ConditionsProductReference
Decarboxylation2-Hydroxyquinoline-4-carboxylic acidHeat, potentially with aq. K₂CO₃2-Hydroxyquinoline (2-Quinolone) researchgate.net
Amidation2-Hydroxyquinoline-4-carboxylic acidAmine, Coupling Agents (e.g., DCC, HATU)2-Hydroxyquinoline-4-carboxamide derivative mdpi.com

Advanced Applications of Quinoline Carboxylates in Chemical Synthesis and Molecular Design

Role as Versatile Synthetic Intermediates in Complex Organic Molecule Construction

Propyl 2-hydroxyquinoline-4-carboxylate, a derivative of 2-hydroxyquinoline-4-carboxylic acid, serves as a highly adaptable intermediate in the synthesis of complex organic molecules. The versatility of the parent compound, 2-hydroxyquinoline-4-carboxylic acid, is well-established as a critical building block in the creation of new chemical entities, particularly through reactions involving isatin (B1672199) and malonic acid. The propyl ester derivative retains this synthetic potential while offering additional avenues for chemical modification.

The core structure, featuring a hydroxyl group at position 2 and a propyl carboxylate group at position 4 of the quinoline (B57606) backbone, allows for a range of chemical transformations. The ester group can be readily hydrolyzed back to the carboxylic acid, providing a gateway to the synthesis of amides and other acid derivatives. For instance, the synthesis of various N-substituted-3-carboxymethyl quinolinone intermediates has been achieved from the corresponding anthranilic acids, which are then cyclized and can be further reacted to form amides. mdpi.com This highlights a common pathway where the ester function, such as the propyl ester, acts as a key reaction site.

Furthermore, the quinoline ring itself is susceptible to various modifications. The presence of the hydroxyl and ester groups influences the reactivity of the aromatic system toward electrophilic and nucleophilic substitution reactions. This allows for the introduction of new functional groups onto the quinoline scaffold, leading to a diverse array of complex molecules. The synthesis of derivatives through the reaction of 4-hydroxyquinolines with aromatic aldehydes demonstrates the reactivity of the core structure, leading to novel heterocyclic systems. nih.gov

Below is a table summarizing potential synthetic transformations involving the quinoline carboxylate scaffold.

Starting Material ScaffoldReagent(s)Reaction TypeProduct Class
2-Hydroxyquinoline-4-carboxylate EsterBase (e.g., NaOH)Saponification2-Hydroxyquinoline-4-carboxylic Acid
2-Hydroxyquinoline-4-carboxylate EsterAmine, HeatAmidationQuinolinone Carboxamides mdpi.com
4-Hydroxyquinoline (B1666331)Aromatic Aldehyde, PiperidineKnoevenagel CondensationChromenone Derivatives nih.gov
Isatin, Malonic AcidVariousCondensation/CyclizationQuinoline Derivatives

Ligands in Metal-Catalyzed Reactions and Coordination Chemistry

The molecular architecture of this compound makes it an excellent candidate for use as a ligand in coordination chemistry and metal-catalyzed reactions. The parent molecule, 2-hydroxyquinoline-4-carboxylic acid, is known to function as a bidentate ligand, coordinating to metal ions through its hydroxyl and carboxylate groups. The propyl ester derivative is expected to exhibit similar behavior, coordinating via the hydroxyl group and the carbonyl oxygen of the ester functionality.

This coordinating ability is particularly significant in the formation of luminescent materials. When complexed with lanthanide ions, such as Europium (Eu³⁺), the quinoline ligand can facilitate a ligand-to-metal charge transfer (LMCT) process. This energy transfer enhances the luminescence of the metal ion, resulting in intense emissions. For example, europium complexes with quinoline carboxylate ligands have been shown to exhibit strong red emission, a property valuable in the development of optical materials.

The quinoline-2,4-dicarboxylate building block has been used to create a series of three-dimensional coordination polymers with lanthanide ions. nih.gov These studies demonstrate that the quinoline carboxylate scaffold can act as a bridging or bridging-chelating ligand, binding to multiple metal centers and forming extended metal-organic frameworks. nih.gov The specific coordination mode and resulting structure can be influenced by factors such as reaction temperature and the solvents used during synthesis. nih.govpolimi.it The use of heteroditopic ligands, which possess two different metal-binding sites like the nitrogen of the quinoline ring and the carboxylate group, allows for the construction of coordination polymers with novel topologies and properties. polimi.it

The table below details examples of coordination complexes formed with quinoline carboxylate ligands.

Ligand ScaffoldMetal IonCoordination ModeKey Property/Application
2-Hydroxyquinoline-4-carboxylateEu³⁺Bidentate (via -OH and -COO⁻)Enhanced red luminescence
Quinoline-2,4-dicarboxylateLn³⁺ (Nd, Eu, Tb, Er)Bridging, Bridging-Chelating3D Coordination Polymers, Luminescence nih.gov
Isoquinoline-5-carboxylateCu²⁺Bridging2D Coordination Polymers polimi.it
4,4′-Bipyridine-2-carboxylic acidZn²⁺, Mn²⁺, Cu²⁺Monodentate, BridgingMixed-metal framework materials rsc.org

Asymmetric Catalysis Utilizing Chiral Quinoline Derivatives

The quinoline motif is a privileged scaffold in the design of chiral ligands for asymmetric catalysis. researchgate.net While this compound is not itself chiral, it represents a valuable starting material for the synthesis of chiral quinoline derivatives that can be employed as ligands in enantioselective transformations. The generation of enantiomerically pure compounds is of paramount importance in pharmaceutical and materials science, and chiral quinoline-metal complexes are significant catalysts for achieving this. researchgate.net

The synthesis of such chiral ligands can be envisioned starting from this compound through several strategies. One approach involves the modification of the carboxylate group. After hydrolysis of the propyl ester to the corresponding carboxylic acid, the acid can be coupled with a chiral amine or alcohol to introduce a stereocenter. Alternatively, reactions at the quinoline ring or the hydroxyl group could be employed to attach a chiral auxiliary.

Once synthesized, these chiral quinoline ligands can be complexed with various transition metals to generate catalysts for a wide range of asymmetric reactions. These reactions are crucial for producing single-enantiomer products with high efficiency.

The following table lists key asymmetric reactions where chiral quinoline-based catalysts are frequently applied. researchgate.net

Asymmetric Reaction Type
Carbon–Carbon Bond Formation Reactions
Allylic Reactions
Cycloadditions
Carbene Insertions
Hydrogenations
Heck Reactions
Cascade Cyclizations

Design and Synthesis of Novel Functional π-Molecules Incorporating the Quinoline Scaffold

The quinoline core is an aromatic, heterocyclic system that provides a robust and planar building block for the construction of novel functional π-molecules. The inherent electronic and photophysical properties of the quinoline scaffold, derived from its extended π-conjugated system, make it an attractive component for materials with specific optical and electronic functions. This compound serves as a valuable precursor in the design of these advanced materials.

The planar structure of the quinoline ring, which is further stabilized by intramolecular hydrogen bonding in the parent acid, facilitates π-π stacking interactions. This property is crucial for the self-assembly of molecules into ordered supramolecular structures, which is a key principle in the bottom-up construction of functional materials. nih.gov By incorporating the quinoline scaffold, chemists can modulate the electronic properties, such as the HOMO/LUMO energy levels, and the photophysical behavior, including absorption and emission wavelengths, of the target π-molecule.

A prime example of its application is in the development of luminescent materials, as discussed in the context of coordination chemistry. The quinoline moiety acts as an "antenna" that absorbs energy (e.g., UV light) and efficiently transfers it to a coordinated metal ion, which then emits light at a characteristic wavelength. This principle is fundamental to the design of phosphorescent organic light-emitting diodes (OLEDs) and fluorescent sensors. The synthesis of complex systems can be achieved through a combination of covalent synthesis and self-assembly, where the quinoline unit directs the formation of larger, ordered aggregates. nih.gov

Challenges and Future Research Trajectories for Propyl 2 Hydroxyquinoline 4 Carboxylate

Development of Novel and Green Synthetic Methodologies for Quinoline (B57606) Carboxylates

The synthesis of quinoline derivatives has traditionally relied on classic reactions such as the Doebner-von Miller, Skraup, and Pfitzinger reactions. pharmaguideline.com While effective, these methods often involve harsh conditions, toxic reagents, and lengthy reaction times, leading to low yields and significant waste. tandfonline.com Recognizing these drawbacks, the focus of contemporary synthetic chemistry has shifted towards the development of more efficient and environmentally benign "green" methodologies.

Recent advancements in the synthesis of quinoline-4-carboxylic acids and their esters have embraced principles of green chemistry, such as the use of microwave irradiation, eco-friendly catalysts, and one-pot multicomponent reactions. tandfonline.comgoogle.com Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields for quinoline derivatives. tandfonline.comresearchgate.net The use of catalysts like p-toluenesulfonic acid, an efficient and non-hazardous organocatalyst, in microwave-irradiated, one-pot, three-component reactions of aromatic benzaldehydes, substituted anilines, and pyruvic acid exemplifies a greener approach to quinoline-4-carboxylic acid derivatives. nih.gov

Furthermore, researchers are exploring catalyst-free approaches and the use of greener solvents like water and ethanol (B145695) to minimize environmental impact. tandfonline.com One-pot syntheses are particularly attractive as they reduce the number of intermediate purification steps, saving time, solvents, and energy. jku.at For instance, a one-pot protocol for synthesizing quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes has been developed, showcasing the potential for streamlined and efficient synthesis.

Future research in this area will likely focus on:

The development of novel, highly efficient, and reusable catalysts.

The expansion of substrate scope for existing green methodologies to produce a wider variety of substituted quinoline carboxylates.

The use of flow chemistry and other process intensification techniques to enable safer and more scalable production.

A summary of some green synthetic approaches for quinoline carboxylates is presented in the table below.

Synthetic MethodKey FeaturesAdvantages
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.Reduced reaction times, improved yields, and often milder reaction conditions.
One-Pot Multicomponent Reactions Combining three or more reactants in a single reaction vessel to form the final product.Increased efficiency, reduced waste, and simplified procedures.
Use of Green Catalysts Employing non-toxic, recyclable, and efficient catalysts like organocatalysts or metal-organic frameworks (MOFs).Reduced environmental impact and potential for catalyst reuse.
Solvent-Free or Green Solvent Reactions Conducting reactions without a solvent or in environmentally friendly solvents like water or ethanol.Minimized use of hazardous organic solvents.

Integration of Advanced Computational Approaches for Predictive Chemical Design

The design and discovery of novel quinoline derivatives with desired properties can be significantly accelerated by the use of advanced computational methods. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are becoming indispensable tools for medicinal chemists and material scientists.

3D-QSAR models, for example, can establish a correlation between the three-dimensional structure of a molecule and its biological activity. nih.gov By analyzing these models, researchers can identify key structural features that are crucial for a desired effect and design new compounds with enhanced potency. Molecular docking studies provide insights into the binding interactions between a ligand and a target protein at the molecular level, helping to rationalize observed structure-activity relationships (SAR) and guide the design of more effective inhibitors or modulators. nih.govnih.gov

For instance, computational studies on quinoline derivatives have been used to design novel anticancer agents by identifying key pharmacophoric features and predicting their binding affinity to target proteins. mdpi.com Molecular dynamics simulations can further explore the stability of ligand-protein complexes and provide a more dynamic picture of the interactions over time.

Future directions in the computational design of quinoline carboxylates like propyl 2-hydroxyquinoline-4-carboxylate will likely involve:

The development of more accurate and predictive QSAR and machine learning models based on larger and more diverse datasets.

The use of multi-target QSAR and docking approaches to design compounds with desired polypharmacology.

The integration of quantum mechanics/molecular mechanics (QM/MM) methods to provide a more detailed understanding of reaction mechanisms and enzymatic catalysis.

The following table summarizes key computational approaches and their applications in the design of quinoline derivatives.

Computational MethodApplicationPotential for this compound
3D-Quantitative Structure-Activity Relationship (3D-QSAR) Predicts the biological activity of new compounds based on their 3D structure.Design of new analogs with potentially enhanced biological activities.
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target protein.Understanding potential biological targets and designing more potent inhibitors.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time.Assessing the stability of the compound in biological environments and its interaction with target molecules.

Deeper Mechanistic Understanding of Molecular Interactions at the Atomic Level

A fundamental understanding of the molecular interactions of this compound at the atomic level is crucial for both rational drug design and the development of new materials. While extensive studies have been conducted on the parent 2-hydroxyquinoline-4-carboxylic acid, detailed mechanistic insights specifically for its propyl ester are less common. Research on analogous compounds, however, provides a strong foundation for future investigations.

For instance, the interaction of quinoline-based compounds with biological targets often involves a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govnih.gov The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic system can participate in π-π stacking with aromatic residues in a protein's active site. nih.gov The ester group in this compound can also participate in hydrogen bonding and dipole-dipole interactions.

Advanced analytical techniques such as X-ray crystallography and high-resolution NMR spectroscopy can provide precise information about the three-dimensional structure of the molecule and its complexes with other molecules. Computational methods, particularly QM/MM simulations, can complement experimental data by providing a dynamic view of molecular interactions and transition states.

Future research should aim to:

Obtain crystal structures of this compound in complex with relevant biological targets to visualize binding modes at the atomic level.

Utilize advanced spectroscopic techniques, such as 2D-NMR, to probe intermolecular interactions in solution.

Employ computational methods to model the dynamic behavior of the molecule and to elucidate reaction mechanisms with a high level of detail.

Exploration of Uncharted Chemical Transformations and Reactivities for this compound

The chemical reactivity of this compound has not been extensively explored, presenting a significant opportunity for future research. The presence of multiple functional groups—the quinoline ring, the hydroxyl group, and the carboxylate ester—suggests a rich and varied chemical reactivity that is yet to be fully tapped.

While general reactions of quinolines, such as electrophilic and nucleophilic substitutions, are well-documented, the specific influence of the 2-hydroxy and 4-propoxycarbonyl substituents on these reactions warrants further investigation. pharmaguideline.com For example, the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the ester group can influence the regioselectivity of substitution reactions on the quinoline ring.

Unexplored areas of reactivity for this compound could include:

Transition-metal-catalyzed cross-coupling reactions: The quinoline scaffold can be functionalized through various cross-coupling reactions to introduce new substituents and build molecular complexity.

Photochemical reactions: The aromatic nature of the quinoline ring suggests potential for interesting photochemical transformations.

Cycloaddition reactions: The double bonds within the quinoline system could potentially participate in cycloaddition reactions to form novel polycyclic structures. acs.org

Derivatization of the ester group: The propyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of other functional groups, such as amides, acid chlorides, and other esters. nih.gov

By systematically exploring the reactivity of this compound, chemists can unlock new synthetic pathways to novel compounds with potentially valuable properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.